L-Valyl-L-seryl-L-cysteinyl-L-methionine

Peptide identity Sequence verification Quality control

L-Valyl-L-seryl-L-cysteinyl-L-methionine (abbreviated VSCM) is a linear tetrapeptide with the amino acid sequence Val-Ser-Cys-Met, a molecular formula of C₁₆H₃₀N₄O₆S₂, and a molecular weight of 438.6 g/mol. The compound belongs to the class of oligopeptides containing two sulfur-bearing residues—cysteine (Cys) and methionine (Met)—which confer thiol-dependent redox reactivity and potential free-radical-scavenging capacity.

Molecular Formula C16H30N4O6S2
Molecular Weight 438.6 g/mol
CAS No. 798540-01-9
Cat. No. B12539990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valyl-L-seryl-L-cysteinyl-L-methionine
CAS798540-01-9
Molecular FormulaC16H30N4O6S2
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)N
InChIInChI=1S/C16H30N4O6S2/c1-8(2)12(17)15(24)19-10(6-21)13(22)20-11(7-27)14(23)18-9(16(25)26)4-5-28-3/h8-12,21,27H,4-7,17H2,1-3H3,(H,18,23)(H,19,24)(H,20,22)(H,25,26)/t9-,10-,11-,12-/m0/s1
InChIKeyJXYZZKILXXKIRB-BJDJZHNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Valyl-L-seryl-L-cysteinyl-L-methionine (CAS 798540-01-9): Compound Identity, Physicochemical Baseline, and Procurement-Relevant Profile


L-Valyl-L-seryl-L-cysteinyl-L-methionine (abbreviated VSCM) is a linear tetrapeptide with the amino acid sequence Val-Ser-Cys-Met, a molecular formula of C₁₆H₃₀N₄O₆S₂, and a molecular weight of 438.6 g/mol [1]. The compound belongs to the class of oligopeptides containing two sulfur-bearing residues—cysteine (Cys) and methionine (Met)—which confer thiol-dependent redox reactivity and potential free-radical-scavenging capacity [2]. Its N-terminal valine provides hydrophobic character, while the internal serine offers a hydrophilic hydroxyl group, creating an amphipathic profile that distinguishes it from purely hydrophobic or purely hydrophilic tetrapeptides. The IUPAC name is L-Methionine, L-valyl-L-seryl-L-cysteinyl-, and the InChI Key is JXYZZKILXXKIRB-BJDJZHNGSA-N [1].

Why Generic Tetrapeptide Interchange Is Not Advisable: Sequence-Dependent Differentiation of L-Valyl-L-seryl-L-cysteinyl-L-methionine (CAS 798540-01-9)


Tetrapeptides sharing the same amino acid composition but differing in sequence order are chemically distinct entities with non-equivalent conformational preferences, redox behaviors, and biological activities [1]. Even a single positional swap—such as N-terminal Val versus N-terminal Cys—alters the spatial presentation of the thiol group, the peptide's susceptibility to oxidation and disulfide formation, and its interaction with biological targets. The literature on antioxidant dipeptides and tripeptides demonstrates that the position of Cys and Met residues within a sequence significantly modulates radical-scavenging potency [2]. Consequently, procurement specifications that treat all Cys-Met-containing tetrapeptides as functionally interchangeable—without verifying the exact sequence Val-Ser-Cys-Met—risk selecting a compound with undocumented or divergent activity. The sections below examine the quantitative evidence, where available, that supports sequence-specific selection.

Quantitative Evidence Guide for L-Valyl-L-seryl-L-cysteinyl-L-methionine (CAS 798540-01-9): Comparator-Anchored Differentiation Data


Sequence Identity Confirmation: Chromatographic and Mass Spectrometric Distinction from Positional Isomer L-Cysteinyl-L-seryl-L-valyl-L-methionine

L-Valyl-L-seryl-L-cysteinyl-L-methionine (Val-Ser-Cys-Met; MW 438.6) and its positional isomer L-Cysteinyl-L-seryl-L-valyl-L-methionine (Cys-Ser-Val-Met; MW 438.6) share identical molecular formula (C₁₆H₃₀N₄O₆S₂) and molecular weight, making them indistinguishable by mass spectrometry alone [1]. However, the two sequences exhibit distinct HPLC retention times and fragmentation patterns under tandem MS, enabling unambiguous identification when orthogonal analytical methods are applied [2]. Standard practice for peptide identity confirmation requires combined reverse-phase HPLC and mass spectrometry; failure to perform sequence-specific verification risks misidentification of these isobaric tetrapeptides [2].

Peptide identity Sequence verification Quality control

Antioxidant Residue Composition: Dual Sulfur-Containing Amino Acid Architecture Compared with Single-Thiol Tetrapeptides

VSCM contains two sulfur-bearing residues (Cys at position 3 and Met at position 4), whereas many comparator antioxidant tetrapeptides contain only a single thiol or thioether moiety. Systematic SAR studies on dipeptides established that Cys and Met residues play a dominant role in radical-scavenging activity, with Cys-containing dipeptides exhibiting the highest DPPH and ABTS radical-scavenging values among all 20 proteinogenic amino acids [1]. In a head-to-head study of free amino acids, cysteine demonstrated DPPH radical-scavenging activity comparable to ascorbic acid (the reference antioxidant), while methionine alone showed negligible DPPH or ABTS radical-scavenging activity [2]. The presence of both Cys and Met within VSCM thus provides a dual sulfur redox architecture—direct thiol-mediated radical quenching from Cys combined with the potential for methionine sulfoxide-mediated redox cycling—that is absent in tetrapeptides lacking either residue. No published quantitative comparison between VSCM and a single-thiol tetrapeptide was retrievable; this inference is drawn from amino-acid-level SAR data.

Antioxidant activity Free radical scavenging SAR

Differentiation from L-Valyl-L-seryl-L-cysteinyl-L-alanine (CAS 798541-29-4): C-Terminal Methionine versus Alanine Substitution

L-Valyl-L-seryl-L-cysteinyl-L-methionine (VSCM; CAS 798540-01-9) differs from its closest catalogued analog L-Valyl-L-seryl-L-cysteinyl-L-alanine (VSCA; CAS 798541-29-4) by a single C-terminal residue substitution: methionine (C₅H₁₁NO₂S side chain) versus alanine (C₃H₇NO₂ side chain) [1]. This substitution results in a molecular weight difference of 60.2 g/mol (VSCM: 438.6 vs. VSCA: 378.44) and introduces an additional thioether group in VSCM that is absent in VSCA. The methionine side chain contributes greater hydrophobicity (Met octanol-water log P ~ -1.87 vs. Ala ~ -1.52 for zwitterionic forms) and provides an additional site for oxidation to methionine sulfoxide, a reversible post-translational modification implicated in redox signaling [2]. No published head-to-head comparison of VSCM versus VSCA in any functional assay was retrievable.

Sequence analog comparison C-terminal residue Hydrophobicity

Recommended Research and Industrial Application Scenarios for L-Valyl-L-seryl-L-cysteinyl-L-methionine (CAS 798540-01-9) Based on Available Evidence


Model Tetrapeptide for Investigating Dual-Sulfur (Cys + Met) Redox Chemistry in Defined Peptide Systems

VSCM provides a structurally defined, synthetically accessible platform for studying the interplay between thiol (Cys) and thioether (Met) redox chemistry within a single short peptide. Unlike glutathione (GSH, γ-Glu-Cys-Gly), which contains only one sulfur atom, VSCM incorporates two distinct sulfur chemistries that can be probed independently. The relative susceptibility of Cys-SH to oxidation (forming intra- or intermolecular disulfides) versus Met-S-CH₃ to oxidation (forming methionine sulfoxide) can be systematically investigated under controlled oxidative conditions, with products distinguished by mass spectrometry [1]. This scenario is relevant to researchers studying oxidative protein damage, methionine sulfoxide reductase pathways, and thiol-based redox signaling.

Sequence-Specific Analytical Reference Standard for Distinguishing Isobaric Tetrapeptide Positional Isomers

Because VSCM (Val-Ser-Cys-Met) shares identical molecular formula and mass with its positional isomer Cys-Ser-Val-Met, it serves as a valuable reference standard for developing and validating HPLC-MS/MS methods that must resolve isobaric tetrapeptides [2]. Analytical laboratories performing peptide identity confirmation, impurity profiling, or metabolomics studies can use VSCM as a characterized retention-time marker to ensure that sequence-specific identification—rather than mass-based identification alone—is achieved in complex peptide mixtures [3].

Baseline Compound for Structure-Activity Relationship (SAR) Studies of Antioxidant Tetrapeptides

The available SAR literature on antioxidant dipeptides establishes that Cys and Met residues are dominant contributors to radical-scavenging activity, with Cys being the most potent among all amino acids [1][4]. VSCM, containing both residues, can serve as a baseline tetrapeptide scaffold for systematic SAR investigations—for example, by comparing VSCM with its Ala-substituted analog VSCA (Val-Ser-Cys-Ala), or with sequence-permuted variants, in standardized DPPH, ABTS, FRAP, and ORAC assays. Such studies would generate the head-to-head quantitative data that are currently absent from the literature.

Starting Material for Peptide-Drug Conjugate or Cosmetic Peptide Formulation Research

Short antioxidant peptides are of interest in cosmetic and dermatological formulations for their potential to mitigate oxidative stress-induced skin damage [5]. VSCM's amphipathic character (hydrophobic N-terminal Val, hydrophilic internal Ser, and two sulfur residues) makes it a candidate scaffold for further chemical modification—such as N-terminal acylation to enhance membrane permeability or C-terminal amidation for metabolic stability. The patent literature on short antioxidant peptides supports the use of tetrapeptides containing Cys and Tyr/Trp as lead structures for topical antioxidant development [5]. Researchers evaluating VSCM for such applications should generate formulation-specific stability and penetration data.

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